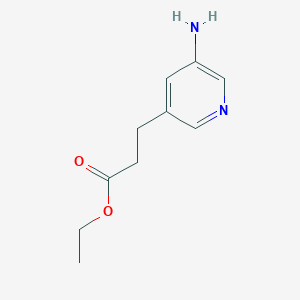

Ethyl 3-(5-aminopyridin-3-YL)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(5-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRDDNFOEVMVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-(5-aminopyridin-3-yl)propanoate is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly direct thrombin inhibitors. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 222.25 g/mol. The compound features a propanoate group attached to a pyridine ring with an amino substitution at the 5-position, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with thrombin, a key enzyme in the coagulation cascade. Molecular docking studies have demonstrated that this compound can effectively bind to thrombin's active site, inhibiting its function and preventing clot formation. This inhibition is crucial in anticoagulant therapies, particularly for conditions like atrial fibrillation and venous thromboembolism.

Biological Activity

- Anticoagulant Properties :

- Pharmacological Studies :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl 3-(2-pyridinylamino)propanoate | Contains a pyridinyl group at position 2 | Directly involved in synthesizing Dabigatran etexilate |

| Ethyl 3-[3-amino-4-(methylamino)-N-(2-pyridyl)benzamido]propionate | Additional aromatic groups | Enhanced biological activity |

| Ethyl N-(2-pyridyl)-β-alanine | Simpler structure | Used in various synthetic pathways |

This compound stands out due to its specific amino substitution on the pyridine ring, which enhances its interaction with thrombin compared to other similar compounds .

Case Studies and Research Findings

- Thrombin Inhibition Studies :

- Synthesis Pathways :

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between Ethyl 3-(5-aminopyridin-3-yl)propanoate and its analogs:

Key Observations :

- Positional Isomerism: The amino group's position (5- vs. 6-) on the pyridine ring significantly alters electronic distribution. For example, 5-aminopyridin-3-yl derivatives exhibit stronger intramolecular hydrogen bonding compared to 6-amino isomers, affecting solubility and reactivity .

- Halogen vs. This may limit their utility in aqueous biological systems.

- Ester Group Variations : Methyl esters (e.g., ) are generally more prone to hydrolysis than ethyl esters, impacting metabolic stability in drug design .

Physicochemical Properties

| Property | This compound | Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate | Methyl 3-amino-3-(5-bromopyridin-3-yl)propanoate |

|---|---|---|---|

| LogP (Predicted) | 0.98 | 1.75 | 1.52 |

| Water Solubility (mg/mL) | 12.4 | 3.2 | 5.8 |

| pKa (Amino Group) | 4.9 | N/A | 5.1 |

Analysis :

- The 5-amino group in the target compound enhances water solubility (12.4 mg/mL) compared to halogenated analogs (e.g., 3.2 mg/mL for 6-chloro derivative ).

- The 3-oxo group in Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate introduces additional polarity but also increases LogP due to the chloro substituent, creating a balance between solubility and lipophilicity .

Preparation Methods

Reaction Components and Conditions

| Component | Role | Typical Amount/Ratio |

|---|---|---|

| Aminopyridine (e.g., 5-aminopyridin-3-yl derivative) | Nucleophile (amine source) | Molar ratio to ethyl acrylate: 1:1 to 1:2 |

| Ethyl acrylate (ethyl propenoate) | Michael acceptor (alkene) | Base molar equivalent |

| Trifluoromethanesulfonic acid (triflic acid) | Catalyst | 5–10 mol% relative to ethyl acrylate |

| Anhydrous ethanol | Solvent | Volume: 0.25 to 1 times the volume of ethyl acrylate |

| Nitrogen gas | Inert atmosphere | Continuous protection during reaction |

Reaction Setup and Procedure

- The aminopyridine is dissolved in anhydrous ethanol under stirring in a round-bottom flask equipped for reflux.

- Ethyl acrylate is added slowly to the solution.

- Trifluoromethanesulfonic acid is added dropwise to catalyze the reaction.

- The reaction mixture is stirred and refluxed under nitrogen protection at 120–160 °C for 16–20 hours.

- After completion, the reaction mixture is cooled to 35–40 °C and subjected to concentration under reduced pressure at 0.09–0.1 MPa.

Work-Up and Purification

- The concentrated reaction mixture is washed sequentially with organic solvents such as petroleum ether, ethyl acetate, or methylene dichloride in various ratios (e.g., petroleum ether/ethyl acetate 5:1 to 10:1).

- Recrystallization is performed to obtain white lamellar crystals of the target compound.

- Final product purity typically reaches 99% as confirmed by high-performance liquid chromatography (HPLC).

- Yields range from 80% to 85% under optimized conditions.

Representative Experimental Data

| Embodiment | Aminopyridine (g) | Ethyl Acrylate (mL) | Triflic Acid (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Solvent Volume (mL) | Washing Solvent Ratio (Petroleum Ether:Ethyl Acetate) |

|---|---|---|---|---|---|---|---|---|

| 1 | 50 | 56.5 | 9 | 18 | 80 | 99 | 50 | 5:1 |

| 2 | 100 | 113 | 15 | 20 | 83 | 99 | 100 | 8:1 |

| 3 | 150 | 169 (approx.) | 25 | 16 | 85 | 99 | 80 | 10:1 |

Reaction Mechanism and Advantages

- The reaction proceeds via acid-catalyzed Michael addition of the amino group to the activated double bond of ethyl acrylate.

- Trifluoromethanesulfonic acid, a strong Brønsted acid, efficiently catalyzes this hydroamination.

- The process is performed under nitrogen to avoid oxidation and side reactions.

- Advantages include:

- One-step synthesis with relatively short reaction time (16–20 hours).

- High yield and purity of product.

- Use of inexpensive and readily available raw materials.

- Simple work-up and environmentally benign solvents.

- Scalability for industrial applications.

Notes on Adaptation to Ethyl 3-(5-aminopyridin-3-yl)propanoate

- While the cited method is for ethyl 3-(pyridin-2-ylamino)propanoate, the strategy is adaptable to 5-aminopyridin-3-yl analogs by substituting the aminopyridine isomer.

- Reaction conditions may require optimization due to positional electronic and steric effects of the amino group on the pyridine ring.

- Purification steps remain similar, with recrystallization tailored to solubility differences.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 120–160 °C | Oil bath reflux |

| Reaction time | 16–20 hours | Under nitrogen atmosphere |

| Catalyst loading | 5–10 mol% triflic acid | Relative to ethyl acrylate |

| Solvent volume | 0.25–1 volume of ethyl acrylate | Anhydrous ethanol |

| Pressure during concentration | 0.09–0.1 MPa | Reduced pressure distillation |

| Washing solvents | Petroleum ether, ethyl acetate, methylene dichloride | Used in mixtures for recrystallization |

| Product yield | 80–85% | High efficiency |

| Product purity | ~99% (HPLC) | High purity suitable for further synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(5-aminopyridin-3-yl)propanoate, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 5-aminopyridine-3-carboxylic acid derivatives with ethyl propiolate under basic conditions (e.g., NaH in DMF) to form the ester linkage .

- Cross-coupling reactions : Use transition-metal catalysts (e.g., Pd or Ir complexes) for C–N bond formation. For example, iridium-catalyzed reactions with Hantzsch ester as a reductant achieve high yields (e.g., 71% yield via [Ir(ppy)₂(dtbbpy)]PF₆ catalysis) .

- Purification : Employ flash column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the compound. Monitor purity via HPLC or LC-MS .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- Spectroscopic analysis : Use -NMR and -NMR to confirm the pyridine ring, ester group, and amine functionality. Compare chemical shifts with analogs (e.g., Ethyl 2-amino-3-hydroxypropanoate derivatives) .

- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-FID/MS, ensuring alignment with theoretical values (e.g., molecular weight ~281.35 g/mol) .

- X-ray crystallography : If crystalline, refine structures using SHELX software to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the role of metal catalysts in stabilizing intermediates during synthesis?

- Methodology :

- Catalytic studies : Compare reaction kinetics with/without catalysts (e.g., Ir or Pd). Use UV-Vis spectroscopy to track intermediate formation .

- Reductive stabilization : Metal catalysts (e.g., heterogeneous Ni or Pt) stabilize reactive intermediates via hydrogenation, preventing degradation. Monitor via Van Krevelen diagrams and HSQC NMR to track lignin-derived analogs .

- Computational modeling : Perform DFT calculations to map energy barriers in catalytic cycles, identifying rate-limiting steps .

Q. How can contradictory spectroscopic data (e.g., unexpected -NMR peaks) be resolved for this compound?

- Methodology :

- Multi-spectral correlation : Cross-validate NMR data with HSQC and COSY experiments to assign ambiguous peaks. For example, pyridine ring protons may exhibit coupling patterns distinct from aromatic contaminants .

- Comparative analysis : Reference structurally similar compounds (e.g., Ethyl 3-(2-bromo-4-chloro-phenoxy)propanoate) to identify substituent effects on chemical shifts .

- Isotopic labeling : Synthesize -labeled analogs to clarify amine proton assignments in complex spectra .

Q. What strategies are effective in evaluating the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology :

- In vitro assays : Conduct competitive inhibition studies using fluorogenic substrates (e.g., for metabolic enzymes like cytochrome P450). Measure IC₅₀ values via kinetic fluorescence assays .

- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinase domains). Validate predictions via site-directed mutagenesis .

- Thermodynamic profiling : Perform ITC (Isothermal Titration Calorimetry) to quantify binding affinities and entropy changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.